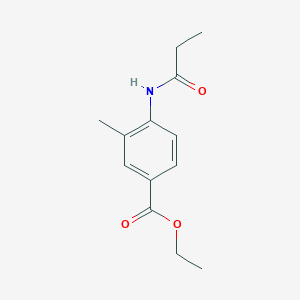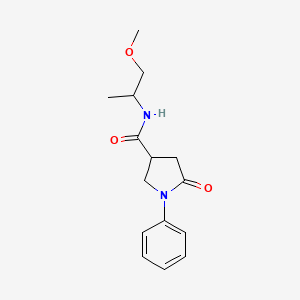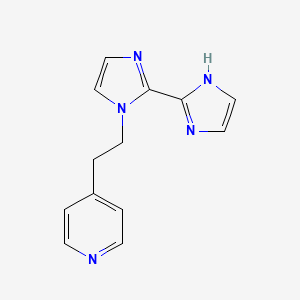
ethyl 3-methyl-4-(propionylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-methyl-4-(propionylamino)benzoate, also known as ethyl 4-(N-propionylamino)-3-methylbenzoate, is a chemical compound that belongs to the class of benzoic acid esters. It is commonly used in the field of scientific research due to its various applications.
作用機序
The mechanism of action of ethyl 3-methyl-4-(propionylamino)benzoate 3-methyl 3-methyl-4-(propionylamino)benzoate-4-(propionylamino)benzoate is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft, which is necessary for proper nerve function. By inhibiting this enzyme, ethyl 3-methyl-4-(propionylamino)benzoate 3-methyl 3-methyl-4-(propionylamino)benzoate-4-(propionylamino)benzoate can increase the concentration of acetylcholine in the synaptic cleft, leading to increased nerve activity.
Biochemical and Physiological Effects
Ethyl 3-methyl 3-methyl-4-(propionylamino)benzoate-4-(propionylamino)benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of acetylcholinesterase in a dose-dependent manner. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One advantage of ethyl 3-methyl-4-(propionylamino)benzoate 3-methyl 3-methyl-4-(propionylamino)benzoate-4-(propionylamino)benzoate is that it is relatively easy to synthesize, making it readily available for use in scientific research. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation is that it is not very water-soluble, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of ethyl 3-methyl-4-(propionylamino)benzoate 3-methyl 3-methyl-4-(propionylamino)benzoate-4-(propionylamino)benzoate in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of Alzheimer's disease. Since it is a known acetylcholinesterase inhibitor, it may be able to increase the concentration of acetylcholine in the brain, which is reduced in Alzheimer's patients. Another area of interest is its potential use as an antioxidant in the treatment of various diseases such as cancer and cardiovascular disease. Further research is needed to fully understand the potential applications of ethyl 3-methyl-4-(propionylamino)benzoate 3-methyl 3-methyl-4-(propionylamino)benzoate-4-(propionylamino)benzoate in scientific research.
合成法
The synthesis of ethyl 3-methyl-4-(propionylamino)benzoate 3-methyl 3-methyl-4-(propionylamino)benzoate-4-(propionylamino)benzoate involves the reaction between ethyl 3-methyl-4-(propionylamino)benzoate 3-methyl 3-methyl-4-(propionylamino)benzoate-4-aminobenzoate and propionyl chloride in the presence of a base such as triethyl 3-methyl-4-(propionylamino)benzoateamine. The reaction takes place at room temperature and is typically completed within a few hours. The product is then purified using column chromatography or recrystallization.
科学的研究の応用
Ethyl 3-methyl 3-methyl-4-(propionylamino)benzoate-4-(propionylamino)benzoate has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used as a starting material for the synthesis of other compounds such as 3-methyl 3-methyl-4-(propionylamino)benzoate-4-(propionylamino)benzoic acid and 3-methyl 3-methyl-4-(propionylamino)benzoate-4-(acetylamino)benzoic acid.
特性
IUPAC Name |
ethyl 3-methyl-4-(propanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-12(15)14-11-7-6-10(8-9(11)3)13(16)17-5-2/h6-8H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCRGQGMGNAAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5330382.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chlorobenzyl)piperazine](/img/structure/B5330399.png)
![[(4aS*,8aR*)-6-(1-benzofuran-2-ylsulfonyl)octahydro-1,6-naphthyridin-4a(2H)-yl]methanol](/img/structure/B5330400.png)
![2-[(2-oxo-2-phenylethyl)thio]-N-phenylacetamide](/img/structure/B5330401.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide](/img/structure/B5330407.png)

![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5330415.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5330421.png)

![1-(3,4-dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5330438.png)

![[1-(2,5-dimethylpyrimidin-4-yl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol](/img/structure/B5330461.png)
![4-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B5330466.png)